molecular formula C13H11NO3 B14582777 1-(2-Hydroxyphenyl)-2-(1-oxo-1lambda~5~-pyridin-2-yl)ethan-1-one CAS No. 61395-08-2

1-(2-Hydroxyphenyl)-2-(1-oxo-1lambda~5~-pyridin-2-yl)ethan-1-one

Cat. No.: B14582777
CAS No.: 61395-08-2
M. Wt: 229.23 g/mol
InChI Key: FFVUWOMJQOLAJZ-UHFFFAOYSA-N
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Description

1-(2-Hydroxyphenyl)-2-(1-oxo-1lambda~5~-pyridin-2-yl)ethan-1-one is an organic compound that features both a hydroxyphenyl group and a pyridinyl group. Compounds with such structures are often of interest in various fields of chemistry and biology due to their potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Hydroxyphenyl)-2-(1-oxo-1lambda~5~-pyridin-2-yl)ethan-1-one typically involves the following steps:

    Starting Materials: The synthesis may start with 2-hydroxybenzaldehyde and 2-pyridinecarboxylic acid.

    Condensation Reaction: These starting materials can undergo a condensation reaction in the presence of a suitable catalyst, such as an acid or base, to form the desired product.

    Purification: The product is then purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are designed to be cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

1-(2-Hydroxyphenyl)-2-(1-oxo-1lambda~5~-pyridin-2-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the carbonyl group may yield an alcohol.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2-Hydroxyphenyl)-2-(1-oxo-1lambda~5~-pyridin-2-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Hydroxyphenyl)-2-(1-oxo-1lambda~5~-pyridin-2-yl)ethan-1-one: Similar compounds include those with hydroxyphenyl and pyridinyl groups, such as 2-hydroxybenzaldehyde and 2-pyridinecarboxylic acid derivatives.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties compared to other similar compounds.

Properties

CAS No.

61395-08-2

Molecular Formula

C13H11NO3

Molecular Weight

229.23 g/mol

IUPAC Name

1-(2-hydroxyphenyl)-2-(1-oxidopyridin-1-ium-2-yl)ethanone

InChI

InChI=1S/C13H11NO3/c15-12-7-2-1-6-11(12)13(16)9-10-5-3-4-8-14(10)17/h1-8,15H,9H2

InChI Key

FFVUWOMJQOLAJZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CC2=CC=CC=[N+]2[O-])O

Origin of Product

United States

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